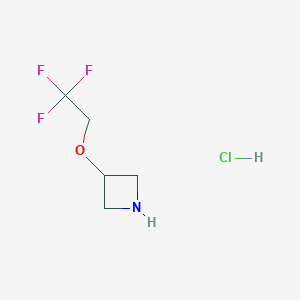

3-(2,2,2-Trifluoroethoxy)azetidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,2,2-trifluoroethoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)3-10-4-1-9-2-4;/h4,9H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQALPSRXJJAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332886-59-5 | |

| Record name | 3-(2,2,2-trifluoroethoxy)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2,2,2-Trifluoroethoxy)azetidine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,2,2-Trifluoroethoxy)azetidine hydrochloride has emerged as a significant building block in medicinal chemistry. Its unique structural features, combining a strained azetidine ring with a trifluoroethoxy moiety, offer a compelling profile for modulating the physicochemical and pharmacological properties of drug candidates. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of this versatile compound, empowering researchers to leverage its potential in the design of next-generation therapeutics. The strategic incorporation of the trifluoroethoxy group can enhance metabolic stability, binding affinity, and lipophilicity, making this azetidine derivative a valuable tool in the development of novel drugs targeting a wide range of diseases.

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have garnered considerable attention in drug discovery due to their unique conformational constraints and ability to serve as bioisosteres for larger, more flexible ring systems.[1] The inherent ring strain of the azetidine nucleus contributes to its distinct reactivity and three-dimensional structure, which can be exploited to optimize ligand-receptor interactions.[2]

The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance key pharmacokinetic and pharmacodynamic properties. The trifluoroethoxy group, in particular, is known to improve metabolic stability by blocking potential sites of oxidation, increase lipophilicity to enhance membrane permeability, and modulate pKa to fine-tune target engagement. The combination of the azetidine scaffold with the trifluoroethoxy substituent in This compound results in a building block with a highly desirable set of characteristics for modern drug design.

This guide will delve into the specific chemical properties of this compound, providing researchers with the foundational knowledge required for its effective utilization in synthesis and drug development programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in multi-step synthetic campaigns and for predicting its influence on the properties of the final drug molecule.

Table 1: Physicochemical Properties of 3-(2,2,2-Trifluoroethoxy)azetidine and its Hydrochloride Salt

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₅H₉ClF₃NO | [3] |

| Molecular Weight | 191.58 g/mol | [3] |

| CAS Number | 1332886-59-5 | [4] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not reported | [5] |

| Solubility | Likely soluble in water and polar organic solvents.[5] | General knowledge |

| pKa | Not reported | - |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions and for biological screening. The trifluoroethoxy group contributes to an increased lipophilicity compared to its non-fluorinated analog, a property that can be advantageous for crossing biological membranes.

Synthesis and Purification

The synthesis of 3-substituted azetidines can be challenging due to the inherent strain of the four-membered ring. However, several general strategies have been developed for the preparation of 3-alkoxyazetidines. A common approach involves the nucleophilic substitution of a suitable leaving group at the 3-position of a protected azetidine with the desired alcohol.

A plausible synthetic route to this compound is outlined below. This pathway is based on established methods for the synthesis of analogous compounds.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Illustrative)

The following is a generalized, illustrative protocol based on common laboratory practices for the synthesis of similar compounds. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: N-Protection of Azetidin-3-ol

-

To a stirred solution of azetidin-3-ol in dichloromethane (DCM) at 0 °C, add triethylamine (Et₃N) (1.2 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-azetidin-3-ol.

Step 2: O-Alkylation with 2,2,2-Trifluoroethyl Tosylate

-

To a suspension of sodium hydride (NaH) (1.5 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of N-Boc-azetidin-3-ol (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of 2,2,2-trifluoroethyl tosylate (CF₃CH₂OTs) (1.2 equivalents) in anhydrous THF.

-

Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(2,2,2-trifluoroethoxy)azetidine.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified N-Boc-3-(2,2,2-trifluoroethoxy)azetidine in a minimal amount of a suitable solvent such as diethyl ether or 1,4-dioxane.

-

To this solution, add a solution of hydrogen chloride (HCl) in 1,4-dioxane (4 M, 2-3 equivalents) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours, during which time a precipitate should form.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Spectral Characterization (Predicted)

While experimental spectra for this compound are not widely available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | - Azetidine ring protons (CH₂ and CH): Complex multiplets in the region of 3.0-4.5 ppm. The proton at C3, adjacent to the ether oxygen, would likely be a multiplet around 4.0-4.5 ppm. The protons on the carbons adjacent to the nitrogen would also be multiplets, likely deshielded by the protonated nitrogen. - Trifluoroethoxy protons (CH₂): A quartet in the region of 3.8-4.2 ppm due to coupling with the three fluorine atoms. - Amine proton (NH₂⁺): A broad singlet, the chemical shift of which would be concentration and solvent dependent. |

| ¹³C NMR | - Azetidine ring carbons: Peaks in the range of 40-70 ppm. The carbon at C3 bearing the ether linkage would be expected around 60-70 ppm. The carbons adjacent to the nitrogen would appear around 40-50 ppm. - Trifluoroethoxy carbon (CH₂): A quartet due to C-F coupling, expected in the region of 60-70 ppm. - Trifluoroethoxy carbon (CF₃): A quartet due to C-F coupling, expected in the region of 120-130 ppm. |

| FT-IR (KBr) | - N-H stretch (secondary amine salt): Broad absorption in the region of 2400-2800 cm⁻¹. - C-H stretch (aliphatic): Absorptions in the region of 2850-3000 cm⁻¹. - C-O-C stretch (ether): Strong absorption in the region of 1050-1150 cm⁻¹. - C-F stretch: Strong absorptions in the region of 1100-1300 cm⁻¹. |

| Mass Spec. (ESI+) | - [M+H]⁺ of free base: Expected at m/z 156.06. |

Reactivity and Stability

This compound is a stable, crystalline solid that is amenable to a variety of chemical transformations. The primary reactive site is the secondary amine of the azetidine ring, which can undergo N-alkylation, N-acylation, N-arylation, and reductive amination reactions.

The strained four-membered ring can also participate in ring-opening reactions under certain conditions, although it is generally more stable than the corresponding aziridine. The trifluoroethoxy group is chemically robust and is not expected to react under standard synthetic conditions.

It is important to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, as it is classified as a skin and eye irritant and may cause respiratory irritation.[4][6]

Applications in Drug Discovery

The unique combination of a strained, polar azetidine ring and a metabolically stable, lipophilic trifluoroethoxy group makes this compound an attractive building block for drug discovery. Its incorporation into a lead compound can lead to improvements in:

-

Metabolic Stability: The trifluoroethyl group is resistant to oxidative metabolism, which can prolong the half-life of a drug.

-

Potency and Selectivity: The rigid azetidine scaffold can orient substituents in a precise manner, leading to enhanced binding affinity and selectivity for the biological target.

-

Physicochemical Properties: The introduction of this moiety can fine-tune solubility and lipophilicity, which are critical for oral bioavailability and overall drug-like properties.

While specific examples of marketed drugs containing this exact fragment are not yet prevalent, the azetidine motif is present in several FDA-approved drugs, and the use of fluorinated building blocks is a cornerstone of modern medicinal chemistry.[1] This highlights the significant potential of this compound in the development of new chemical entities for a variety of therapeutic areas, including oncology, neuroscience, and infectious diseases.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its well-defined structure and predictable reactivity, coupled with the beneficial properties imparted by the trifluoroethoxy group, make it a powerful tool for lead optimization and the design of novel drug candidates. As the demand for drug molecules with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic use of specialized building blocks like this fluorinated azetidine derivative will undoubtedly play a crucial role in the future of drug discovery.

References

- Chemical Label for this compound. (n.d.).

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine;hydrochloride.

- Google Patents. (n.d.). DE3851727D1 - Azetidine derivatives, compositions and their use.

- ChemBK. (n.d.). This compound.

- Chem-Impex. (n.d.). 3-Ethoxy-azetidine hydrochloride.

-

PubChem. (n.d.). 3-(2,2,2-Trifluoroethoxy)azetidine. Retrieved January 19, 2026, from [Link].

- Labsolu. (n.d.). 3-(2,2-difluoroethoxy)azetidine hydrochloride.

- Sigma-Aldrich. (2025). Safety Data Sheet.

-

Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie, 354(11), e2100062. [Link]

- Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32.

-

ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved January 19, 2026, from [Link].

- Sigma-Aldrich. (2024). Safety Data Sheet.

- ResearchGate. (2026). Pharmacophoric features of azetidines.

-

Wadsworth, D. H. (1973). Azetidine. Organic Syntheses, 53, 13. [Link]

- PubChemLite. (n.d.). 3-(2,2,2-trifluoroethoxy)azetidine (C5H8F3NO).

- Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.

- Google Patents. (n.d.). US 2005/0256310 A1.

- Guidechem. (n.d.). 3-(1,1,2-trifluoroethoxy)azetidine;hydrochloride.

- Google Patents. (n.d.). US9139593B2 - Azetidine compounds, compositions and methods of use.

- Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.

- Sigma-Aldrich. (n.d.). 3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid.

- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015063). Retrieved January 19, 2026, from [Link].

- Google Patents. (n.d.). US 7,790,905 B2.

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

- Google Patents. (n.d.). US 8,232,265 B2.

-

PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link].

- CymitQuimica. (n.d.). CAS 36520-39-5: azetidine hydrochloride.

- Gas Isotopes. (n.d.). NMR Solvent Data Chart.

Sources

- 1. US9139593B2 - Azetidine compounds, compositions and methods of use - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(2,2,2-Trifluoroethoxy)azetidine | C5H8F3NO | CID 62784257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fluorochem.co.uk [fluorochem.co.uk]

An In-Depth Technical Guide to 3-(2,2,2-Trifluoroethoxy)azetidine Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern drug discovery. Its inherent ring strain and three-dimensional architecture offer a unique combination of structural rigidity and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. The strategic incorporation of fluorine atoms into these scaffolds further enhances their utility by modulating lipophilicity, basicity, and metabolic stability. This guide provides a comprehensive technical overview of 3-(2,2,2-Trifluoroethoxy)azetidine hydrochloride (CAS Number: 1332886-59-5), a valuable building block for the synthesis of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design. The introduction of the 2,2,2-trifluoroethoxy group at the 3-position of the azetidine ring significantly influences its characteristics.

| Property | Value | Source |

| CAS Number | 1332886-59-5 | N/A |

| Molecular Formula | C₅H₉ClF₃NO | [1] |

| Molecular Weight | 191.58 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in water and polar organic solvents (inferred) | N/A |

| Predicted XlogP | 0.6 | [2] |

Synthesis and Mechanistic Considerations

A common and effective strategy for the synthesis of 3-substituted azetidines involves the nucleophilic opening of an epoxide followed by intramolecular cyclization.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of N-Boc-3-hydroxyazetidine

This initial step involves the cyclization of a suitable precursor, such as the reaction between epichlorohydrin and a protected amine, followed by ring closure. A well-documented procedure involves the reaction of epichlorohydrin with tert-butylamine, followed by in-situ cyclization and subsequent N-protection.

Step 2: O-Alkylation with 2,2,2-Trifluoroethanol

The hydroxyl group of N-Boc-3-hydroxyazetidine can be alkylated using 2,2,2-trifluoroethanol under basic conditions. A common method is the Williamson ether synthesis, where a strong base such as sodium hydride is used to deprotonate the alcohol, followed by the addition of a trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl triflate or tosylate).

Step 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group under acidic conditions. Treatment of the N-Boc protected intermediate with a solution of hydrochloric acid in a suitable solvent, such as diethyl ether or dioxane, will yield the desired this compound as a stable salt.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The trifluoroethoxy moiety can enhance metabolic stability and modulate the electronic properties of the final compound, while the azetidine core provides a rigid scaffold for orienting substituents towards their biological targets.

One key application of this compound is as a reagent in the synthesis of 1,5-naphthyridines. 1,5-Naphthyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

The incorporation of the 3-(2,2,2-trifluoroethoxy)azetidine moiety into a lead compound can be a strategic move to improve its drug-like properties. The trifluoromethyl group is a well-known bioisostere for a methyl group, but with significantly different electronic properties, which can lead to altered binding affinities and metabolic profiles.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use. General handling guidelines include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a rigid azetidine core and a metabolically robust trifluoroethoxy group makes it an attractive component for the design of novel therapeutic agents. A solid understanding of its synthesis, properties, and potential applications will undoubtedly facilitate its use in the development of the next generation of innovative medicines.

References

-

PubChem. This compound. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]

-

Ruixi Biological Technology Co., Ltd. This compound. Accessed January 19, 2026. [Link]

-

ChemBK. This compound. Accessed January 19, 2026. [Link]

-

Organic Syntheses. Azetidine. Accessed January 19, 2026. [Link]

-

PubChem. 3-(2,2,2-trifluoroethoxy)azetidine. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]

-

PubChemLite. 3-(2,2,2-trifluoroethoxy)azetidine (C5H8F3NO). Accessed January 19, 2026. [Link]

-

PubMed. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. Accessed January 19, 2026. [Link]

-

ResearchGate. Synthesis and determination of biological activities of new series of azetidinones. Accessed January 19, 2026. [Link]

-

MDPI. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Accessed January 19, 2026. [Link]

- Google Patents. Synthetic method of 3-hydroxyazetidine hydrochloride. Accessed January 19, 2026.

-

ResearchGate. Synthesis and biological activity of azetidinone. Accessed January 19, 2026. [Link]

- Google Patents. Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Accessed January 19, 2026.

-

SpectraBase. Azetidine hydrochloride. Accessed January 19, 2026. [Link]

-

SpringerLink. Antimicrobial activity of lipids extracted from Hermetia illucens reared on different substrates. Accessed January 19, 2026. [Link]

Sources

Synthesis of 3-(2,2,2-Trifluoroethoxy)azetidine hydrochloride

An In-depth Technical Guide on the Synthesis of 3-(2,2,2-Trifluoroethoxy)azetidine Hydrochloride

Abstract

This technical guide provides a comprehensive, chemically-sound, and field-proven methodology for the synthesis of this compound, a valuable building block in modern medicinal chemistry. We will dissect a robust and scalable synthetic pathway, beginning with the strategic selection of starting materials and culminating in the isolation of the final, high-purity product. This document is intended for researchers, chemists, and drug development professionals, offering not just a protocol, but a deep dive into the causality behind experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Strategic Value of Fluorinated Azetidines

Azetidines, four-membered saturated nitrogen heterocycles, have become privileged scaffolds in drug discovery.[1][2] Their unique, strained ring system imparts a desirable three-dimensional character to molecules, often leading to improved physicochemical properties such as solubility and metabolic stability when compared to more traditional, larger ring systems.[3] The incorporation of fluorine, particularly a trifluoroethoxy group, further enhances these attributes by modulating lipophilicity and metabolic pathways, making the target molecule, this compound, a highly sought-after intermediate for creating novel therapeutics.[1][4] This guide details an efficient and reliable synthesis of this key compound.

Retrosynthetic Strategy

A successful synthesis begins with a logical deconstruction of the target molecule. Our strategy hinges on a protecting group-based approach that allows for selective functionalization of the azetidine ring. The hydrochloride salt is formed in the final step from the free base, which is obtained via deprotection of a stable, N-protected intermediate. The core trifluoroethoxy group is installed via a Williamson ether synthesis on a readily available N-protected 3-hydroxyazetidine precursor.

Caption: Retrosynthetic analysis of the target compound.

Synthesis of Key Intermediate: 1-Boc-3-hydroxyazetidine

The foundation of this synthesis is the robust preparation of the N-protected alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate. While several routes exist, a common and efficient method involves the debenzylation of a commercially available precursor followed by Boc protection.[5]

Expertise & Causality:

The use of a tert-butyloxycarbonyl (Boc) group is a strategic choice. It is highly stable under the basic conditions required for the subsequent etherification but can be cleanly removed under acidic conditions that are orthogonal to the rest of the molecule.[6] Palladium on carbon (Pd/C) is the catalyst of choice for hydrogenolysis due to its high efficiency and ease of removal by filtration.

Experimental Protocol: Synthesis of 1-Boc-3-hydroxyazetidine

-

Hydrogenolysis (Debenzylation):

-

To a solution of 1-(diphenylmethyl)-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 mL), add 10% Palladium on Carbon (10.0 g, 50% wet) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Securely fit the reaction vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).

-

Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature for 3-5 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Remove the catalyst by filtration through a pad of Celite®, washing the pad with methanol.

-

-

Boc Protection:

-

To the filtrate from the previous step, add di-tert-butyl dicarbonate (Boc₂O) (18.2 g, 83.6 mmol, 2.0 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC/LCMS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

The resulting residue can be purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient, e.g., 1:1 to 1:2) to yield the product as a colorless oil or white solid.[5]

-

Data Summary

| Property | Expected Value |

| Appearance | Colorless oil or white solid |

| Yield | 90-97% over two steps[5] |

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol [7] |

| ¹H NMR (CDCl₃) | δ 4.56 (m, 1H), 4.13 (m, 2H), 3.81 (m, 2H), 1.43 (s, 9H) ppm[5] |

Core Reaction: Williamson Ether Synthesis

The crucial C-O bond is formed by the reaction of the alkoxide generated from 1-Boc-3-hydroxyazetidine with a potent trifluoroethylating agent.

Expertise & Causality:

Directly using 2,2,2-trifluoroethanol is ineffective as the hydroxyl group is a poor leaving group. Therefore, it must be "activated." A common and highly effective strategy is to use 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate), a powerful electrophile that readily undergoes Sₙ2 displacement.[8][9] The reaction requires a strong, non-nucleophilic base to deprotonate the alcohol without competing in the substitution reaction. Sodium hydride (NaH) is an ideal choice as it irreversibly forms the sodium alkoxide, driving the reaction forward, with the only byproduct being benign hydrogen gas.[4][5]

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol: Synthesis of 1-Boc-3-(2,2,2-trifluoroethoxy)azetidine

-

Setup: Under an inert atmosphere, add a solution of 1-Boc-3-hydroxyazetidine (2.5 g, 14.4 mmol) in anhydrous dimethylformamide (DMF, 125 mL) to a dried flask.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, ~0.7 g, ~17.3 mmol, 1.2 equivalents) portion-wise. Caution: Hydrogen gas evolution.

-

Stirring: Allow the mixture to stir at 0 °C for 10 minutes, then remove the ice bath and stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Alkylation: Re-cool the mixture to 0 °C and add 2,2,2-trifluoroethyl triflate (~4.0 g, 17.3 mmol, 1.2 equivalents) dropwise.

-

Reaction Completion: Stir the reaction at 0 °C for 10 minutes, then allow it to warm to room temperature and stir for 1-3 hours, or until TLC/LCMS shows completion.

-

Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Partition the mixture between ethyl acetate and water. Separate the layers and wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield pure 1-Boc-3-(2,2,2-trifluoroethoxy)azetidine.

Final Step: Deprotection and Salt Formation

The final stage involves the removal of the Boc protecting group and the formation of the stable, crystalline hydrochloride salt. This is efficiently accomplished in a single, clean step.

Expertise & Causality:

The Boc group is designed to be labile to strong acid.[10] The mechanism involves protonation of the carbamate carbonyl, which weakens the C-O bond, leading to the release of the highly stable tert-butyl cation and carbamic acid. The carbamic acid subsequently decomposes to carbon dioxide and the free amine.[11] Using a solution of hydrogen chloride (e.g., 4M HCl in 1,4-dioxane) serves the dual purpose of catalyzing the deprotection and protonating the newly liberated azetidine nitrogen to form the desired hydrochloride salt, often causing it to precipitate from the reaction medium as a pure solid.

Caption: Boc deprotection and salt formation pathway.

Experimental Protocol:

-

Deprotection: Dissolve the purified 1-Boc-3-(2,2,2-trifluoroethoxy)azetidine (e.g., 1.0 g, 3.9 mmol) in a minimal amount of a suitable solvent like dichloromethane (DCM) or ethyl acetate (5-10 mL).

-

Acid Addition: To this solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 5 mL, 20 mmol, ~5 equivalents) at room temperature.

-

Precipitation: Stir the mixture at room temperature. A white precipitate of the hydrochloride salt should form over 1-2 hours.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities and residual solvent.

-

Drying: Dry the resulting white solid under vacuum to yield the final product, this compound.

Final Product Characterization

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₅H₉ClF₃NO[12] |

| Molecular Weight | 191.58 g/mol [12] |

| Purity (by NMR/LCMS) | >97% |

| Storage | Sealed in a dry environment at room temperature.[13] |

Safety and Handling Precautions

-

Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

-

2,2,2-Trifluoroethyl triflate: A powerful alkylating agent. It is corrosive and should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrogen Chloride (in Dioxane): Corrosive and toxic. Causes severe skin burns and eye damage. All manipulations should be performed in a well-ventilated fume hood.

-

General: Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

This guide has outlined a logical, robust, and well-documented synthetic route for producing this compound. By employing a standard protecting group strategy and leveraging a powerful trifluoroethylating agent, this valuable building block can be accessed in high yield and purity. The detailed protocols and mechanistic explanations provided herein are designed to empower researchers to confidently replicate this synthesis and utilize the product in their drug discovery programs.

References

-

Valverde, E., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Angewandte Chemie International Edition, 59(34), 14559-14563. [Link]

-

ChemBK. This compound. [Link]

-

Vaughan, W. R., & Anderson, R. D. (1955). Azetidine. Organic Syntheses, 35, 15. [Link]

-

PubChem. 3-(2,2,2-Trifluoroethoxy)azetidine. [Link]

-

Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1258841. [Link]

-

Common Organic Chemistry. Boc Deprotection - TFA. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

-

Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]

-

ResearchGate. Deprotection of different N-Boc-compounds. [Link]

-

Al-Rawashdeh, A. I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 978. [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

-

ResearchGate. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. [Link]

-

PubChemLite. 3-(2,2,2-trifluoroethoxy)azetidine (C5H8F3NO). [Link]

-

Organic Chemistry. Boc Deprotection Mechanism. (2022). [Link]

-

Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

-

ResearchGate. Methods for the synthesis of azetidines. [Link]

-

Singh, A., & Singh, G. S. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC medicinal chemistry, 15(1), 23–45. [Link]

- Google Patents.

-

Sharma, G. V., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(115), 95209-95214. [Link]

-

Thermo Fisher Scientific. Certificate of analysis - Azetidine hydrochloride. [Link]

-

Pharmaffiliates. 1-Boc-3-hydroxyazetidine. [Link]

-

Johnstroem, P., & Stone-Elander, S. (1995). The {sup 18}F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals, 36(6), 537-545. [Link]

-

ResearchGate. A facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2-trifluoroethyl)iodonium triflate at room temperature. [Link]

-

PubChem. 2,2,2-Trifluoroethyl trifluoromethanesulfonate. [Link]

Sources

- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Azetidines [manu56.magtech.com.cn]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 6. BOC Protection and Deprotection [bzchemicals.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 6226-25-1 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. Boc Deprotection - TFA [commonorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. chembk.com [chembk.com]

- 13. This compound - CAS:1332886-59-5 - Sunway Pharm Ltd [3wpharm.com]

3-(2,2,2-Trifluoroethoxy)azetidine hydrochloride molecular structure

An In-depth Technical Guide: The Molecular Structure and Utility of 3-(2,2,2-Trifluoroethoxy)azetidine Hydrochloride

Executive Summary

This compound is a specialized chemical building block of significant interest to the pharmaceutical and life sciences industries. This guide provides a detailed examination of its molecular architecture, physicochemical properties, and strategic applications in drug discovery. By combining a strained four-membered azetidine ring with a metabolically robust trifluoroethoxy moiety, this compound offers a unique scaffold for modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. We will explore its synthesis, spectroscopic characterization, and the scientific rationale for its use, providing researchers and drug development professionals with a comprehensive technical resource.

The Strategic Value of Azetidines and Fluorination in Medicinal Chemistry

The Azetidine Scaffold: A Privileged Motif

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged" structure in modern drug discovery.[1][2] Unlike its more common five- and six-membered counterparts (pyrrolidine and piperidine), the azetidine ring possesses significant ring strain. This strain imparts a more rigid, three-dimensional conformation, which can lead to improved binding selectivity for protein targets. Furthermore, its sp³-rich character is a desirable trait that often correlates with higher success rates for drug candidates by improving solubility and reducing metabolic liability.[2]

The 2,2,2-Trifluoroethoxy Group: A Tool for Metabolic Stability and Potency

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is particularly valuable for several reasons:

-

Metabolic Blocking: The trifluoromethyl (CF₃) group is exceptionally stable and resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes). Placing it at the terminus of the ethoxy chain protects the entire substituent from degradation.

-

Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and cell penetration.[3]

-

Modulation of Basicity: As a strong electron-withdrawing group, the trifluoroethoxy moiety lowers the pKa of the azetidine nitrogen compared to a simple alkoxy substituent. This fine-tuning of basicity is critical for optimizing target engagement and pharmacokinetic properties.

The combination of the azetidine core and the trifluoroethoxy side chain creates a powerful building block for designing next-generation therapeutics with enhanced efficacy and "drug-like" properties.

Molecular Structure and Physicochemical Properties

Core Molecular Structure

The molecule consists of a central azetidine ring substituted at the 3-position with a 2,2,2-trifluoroethoxy group via an ether linkage. In its hydrochloride salt form, the azetidine nitrogen is protonated, forming an ammonium cation, with chloride as the counter-ion. This salt form enhances the compound's stability and water solubility, making it more amenable to handling and formulation.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes key computed and reported properties for the compound.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| IUPAC Name | 3-(2,2,2-trifluoroethoxy)azetidine | 3-(2,2,2-trifluoroethoxy)azetidine;hydrochloride | [4] |

| CAS Number | 1333106-09-4 | 1332886-59-5 (structural analog) | [3][4] |

| Molecular Formula | C₅H₈F₃NO | C₅H₉ClF₃NO | [4][5] |

| Molecular Weight | 155.12 g/mol | 191.58 g/mol | [4][5] |

| Monoisotopic Mass | 155.0558 Da | 191.0325 Da | [6] |

| SMILES | C1C(CN1)OCC(F)(F)F | C1C(CN1)OCC(F)(F)F.Cl | [4] |

| Topological Polar Surface Area | 21.3 Ų | 21.3 Ų | [5] |

| XLogP (Predicted) | 0.6 | - | [6] |

Synthesis and Purification Strategy

Rationale and Retrosynthetic Analysis

The synthesis of this compound is most logically achieved via a Williamson ether synthesis, a robust and widely used method for forming ether linkages. The key disconnection is at the ether bond, leading back to a protected 3-hydroxyazetidine and a suitable 2,2,2-trifluoroethyl electrophile. This approach is favored for its high efficiency and the commercial availability of the starting materials.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol is a self-validating system based on established chemical transformations. Each step includes in-process checks to ensure the reaction is proceeding as expected before moving to the subsequent stage.

Step 1: N-Boc-3-hydroxyazetidine etherification

-

To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Causality: DMF is a polar aprotic solvent that facilitates SN2 reactions. Sodium hydride is a strong, non-nucleophilic base used to deprotonate the hydroxyl group to form the more nucleophilic alkoxide. The reaction is cooled to control the exothermic reaction and hydrogen gas evolution.

-

-

Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases, indicating complete formation of the alkoxide.

-

Add 2,2,2-trifluoroethyl triflate (CF₃CH₂OTf, 1.1 eq) dropwise at 0 °C.

-

Causality: Triflate is an excellent leaving group, making the trifluoroethyl moiety highly electrophilic and promoting a rapid and clean SN2 reaction.

-

-

Stir the reaction at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-3-(2,2,2-trifluoroethoxy)azetidine.

Step 2: Boc Deprotection and Salt Formation

-

Dissolve the crude product from Step 1 in a minimal amount of 1,4-dioxane or diethyl ether.

-

Add a solution of hydrochloric acid (e.g., 4 M in 1,4-dioxane, 3-5 eq) dropwise at 0 °C.

-

Causality: A strong acid is required to cleave the tert-butyloxycarbonyl (Boc) protecting group. Using a pre-made HCl solution in an organic solvent ensures anhydrous conditions, which promotes the precipitation of the final hydrochloride salt.

-

-

Allow the mixture to warm to room temperature and stir for 2-4 hours. A white precipitate should form.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove non-polar impurities.

-

Dry the solid under high vacuum to afford this compound as a white to off-white solid.

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of the final compound.

Predicted Spectroscopic Data

While experimental spectra must be obtained for confirmation, the expected data provides a benchmark for structural verification.

| Technique | Expected Observations |

| ¹H NMR | Azetidine Protons: Complex multiplets between ~3.5-4.5 ppm. -OCH₂- Protons: A quartet around 4.2 ppm (due to coupling with ³JHF from CF₃). N⁺H₂ Protons: A broad singlet at high chemical shift (>9 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | Azetidine Carbons: Signals in the range of ~50-70 ppm. -OCH₂- Carbon: A quartet around 68 ppm (due to coupling with ²JCF). -CF₃ Carbon: A quartet around 124 ppm (due to large ¹JCF coupling). |

| ¹⁹F NMR | A singlet (or a triplet if ³JHF coupling to the CH₂ protons is resolved) around -75 ppm (relative to CFCl₃). |

| Mass Spec (ESI+) | Expected [M+H]⁺ for the free base at m/z = 156.06.[6] A common fragment would be the loss of the trifluoroethoxy group. |

| Infrared (IR) | N-H stretch: Broad absorption ~2400-3000 cm⁻¹ (ammonium salt). C-H stretch: ~2850-3000 cm⁻¹. C-O stretch: Strong absorption ~1100-1150 cm⁻¹. C-F stretches: Very strong, characteristic absorptions ~1150-1350 cm⁻¹. |

Analytical Quality Control Workflow

Caption: Standard quality control workflow for a chemical building block.

Applications in Drug Development

The primary utility of this compound is as a versatile building block for incorporation into larger, more complex active pharmaceutical ingredients (APIs). Its structure is designed to confer specific, beneficial properties to a parent molecule.

-

CNS Disorders: The azetidine ring is a common feature in molecules targeting the central nervous system. The lipophilicity imparted by the trifluoroethoxy group can aid in crossing the blood-brain barrier.

-

Metabolic Diseases & Oncology: In fields where drug metabolism is a significant challenge, introducing metabolically stable fragments like this one is a key strategy to improve a drug's half-life and reduce the formation of unwanted metabolites. Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature azetidine rings to enhance their pharmacokinetic profiles.[2]

-

Bioisosteric Replacement: This moiety can be used as a bioisostere for other cyclic amines (like piperidine or pyrrolidine) or even acyclic fragments. This allows chemists to systematically probe a molecule's structure-activity relationship (SAR) and optimize its properties by altering its size, polarity, and three-dimensional shape.

Safety, Handling, and Storage

Hazard Identification

Based on data for analogous azetidine salts, this compound should be handled as a hazardous substance.

-

GHS Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8][9]

-

Precautions: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area.[9]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7][10] An appropriate dust mask or respirator should be used if generating aerosols or dust.

-

Engineering Controls: Handle in a chemical fume hood to minimize inhalation exposure.[11] Ensure eyewash stations and safety showers are readily accessible.[10]

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8][11] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to protect against moisture, as the compound is likely hygroscopic.[11]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[10]

Conclusion

This compound is more than a simple chemical; it is a highly engineered tool for modern medicinal chemistry. Its molecular structure is a deliberate fusion of a conformationally constrained azetidine ring and a metabolically inert trifluoroethoxy group. This combination provides drug designers with a valuable scaffold to enhance the selectivity, stability, and overall pharmacokinetic performance of novel therapeutics. A thorough understanding of its synthesis, characterization, and properties, as outlined in this guide, is crucial for leveraging its full potential in the development of next-generation medicines.

References

-

PubChem. 3-(2,2,2-Trifluoroethoxy)azetidine | C5H8F3NO | CID 62784257. [Link]

-

ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

PubChemLite. 3-(2,2,2-trifluoroethoxy)azetidine (C5H8F3NO). [Link]

-

Organic Chemistry Portal. Azetidine synthesis. [Link]

-

Organic Syntheses. azetidine - Organic Syntheses Procedure. [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

-

CNKI. Synthesis of Azetidines. [Link]

-

NIH. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

Sources

- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(2-Fluoroethoxy)azetidine hydrochloride | 1344700-64-6 | Benchchem [benchchem.com]

- 4. 3-(2,2,2-Trifluoroethoxy)azetidine | C5H8F3NO | CID 62784257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. PubChemLite - 3-(2,2,2-trifluoroethoxy)azetidine (C5H8F3NO) [pubchemlite.lcsb.uni.lu]

- 7. aksci.com [aksci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Spectroscopic Characterization of 3-(2,2,2-Trifluoroethoxy)azetidine Hydrochloride

Introduction

3-(2,2,2-Trifluoroethoxy)azetidine hydrochloride is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The incorporation of a trifluoroethoxy group can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, while the strained four-membered azetidine ring serves as a versatile scaffold.[1][2][3] Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such novel chemical entities. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering insights into the principles behind spectral interpretation for researchers and drug development professionals.

This document will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to the title compound. While experimental spectra for this specific molecule are not widely published, this guide will present predicted data based on established spectroscopic principles and data from analogous structures, explaining the rationale behind these predictions to empower researchers in their own analytical endeavors.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure consists of a four-membered azetidine ring substituted at the 3-position with a 2,2,2-trifluoroethoxy group. As a hydrochloride salt, the azetidine nitrogen is protonated and associated with a chloride counter-ion.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data (400 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.8-5.0 | m | 1H | CH-O | The methine proton at C3 is deshielded by the adjacent oxygen atom. |

| ~4.4-4.6 | q, J ≈ 8.8 Hz | 2H | O-CH₂-CF₃ | The methylene protons of the ethoxy group are deshielded by the adjacent oxygen and coupled to the three fluorine atoms. |

| ~4.2-4.4 | m | 4H | CH₂-N⁺H₂-CH₂ | The methylene protons on the azetidine ring (C2 and C4) are adjacent to the protonated nitrogen, causing significant deshielding. They are expected to be diastereotopic and show complex coupling. |

Causality in Experimental Design:

The choice of a deuterated solvent like D₂O is crucial. It will exchange with the acidic N⁺H₂ proton, causing this peak to disappear from the spectrum, which can aid in its assignment. The use of a 400 MHz or higher field spectrometer is recommended to resolve the complex spin systems of the azetidine ring protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O).

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the probe for the D₂O sample.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a 90° pulse angle.

-

Set the relaxation delay (d1) to at least 1 second.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum correctly.

-

Reference the spectrum to the residual solvent peak (D₂O at ~4.79 ppm).

-

Integrate the peaks and analyze the chemical shifts and coupling patterns.

-

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Data (100 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~124 (q, J ≈ 277 Hz) | CF₃ | The carbon of the trifluoromethyl group shows a very characteristic quartet due to one-bond coupling with the three fluorine atoms and is shifted significantly downfield. |

| ~70-75 | CH-O | The C3 carbon is deshielded by the directly attached oxygen atom. |

| ~68 (q, J ≈ 35 Hz) | O-CH₂ | The methylene carbon of the ethoxy group is coupled to the three fluorine atoms through two bonds, resulting in a quartet. |

| ~50-55 | CH₂-N⁺H₂-CH₂ | The C2 and C4 carbons of the azetidine ring are deshielded by the adjacent protonated nitrogen. Due to symmetry, they may appear as a single peak. |

Causality in Experimental Design:

A proton-decoupled ¹³C NMR experiment is standard, which simplifies the spectrum to single lines for each unique carbon environment (except for the carbons coupled to fluorine). The choice of D₂O as a solvent remains appropriate. The wide chemical shift range of ¹³C NMR requires a sufficient spectral width for data acquisition.[4][5]

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform, phase the spectrum, and reference it to an internal or external standard.

-

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that is invaluable for characterizing fluorinated compounds.[6][7][8][9]

Predicted ¹⁹F NMR Data (376 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -77 | t, J ≈ 8.8 Hz | O-CH₂-CF₃ | The three fluorine atoms are equivalent and will appear as a single signal. This signal will be a triplet due to coupling with the two adjacent methylene protons. The chemical shift is characteristic for a CF₃ group attached to an ether linkage. |

Causality in Experimental Design:

¹⁹F NMR is often run without proton decoupling to observe the coupling to adjacent protons, which provides valuable structural information. The chemical shifts are typically referenced to an external standard like CFCl₃. The high sensitivity and 100% natural abundance of ¹⁹F mean that spectra can be acquired rapidly.[10]

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Tune the probe to the ¹⁹F frequency.

-

Set the spectral width to be appropriate for fluorinated compounds.

-

Acquire the spectrum, typically with a small number of scans.

-

-

Data Processing:

-

Process the data similarly to ¹H NMR. Reference the spectrum appropriately.

-

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (ESI+)

| m/z (mass-to-charge ratio) | Assignment | Rationale |

| 156.06 | [M+H]⁺ | This corresponds to the protonated free base of the molecule (C₅H₈F₃NO + H⁺). The hydrochloride salt will dissociate in the ESI source.[11] |

| 136.05 | [M+H - HF]⁺ | Loss of a neutral hydrogen fluoride molecule is a common fragmentation pathway for fluoroalkanes. |

| 70.06 | [Azetidin-3-ol + H]⁺ | Cleavage of the ether bond can lead to fragments corresponding to the azetidine core. |

Causality in Experimental Design:

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like hydrochloride salts, as it typically produces the protonated molecular ion with minimal fragmentation. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the parent ion and its fragments, providing definitive structural confirmation.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Instrument Setup:

-

Use an ESI-MS instrument operating in positive ion mode.

-

Infuse the sample solution directly or via an LC system.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Visualization of Key MS Fragmentation

Caption: Predicted ESI-MS fragmentation pathway.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3000-3200 (broad) | N⁺-H stretch | Secondary ammonium | The stretching vibration of the N⁺-H bonds in the protonated azetidine ring will appear as a broad band. |

| 2850-3000 | C-H stretch | Aliphatic | C-H stretching vibrations from the azetidine ring and the ethoxy group. |

| 1050-1250 (strong) | C-F and C-O stretch | Trifluoroethoxy group | The C-F and C-O stretching vibrations are typically strong and appear in this region, often overlapping. |

Causality in Experimental Design:

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples, requiring minimal preparation. The broadness of the N⁺-H stretch is a key diagnostic feature for the hydrochloride salt.

Experimental Protocol: ATR-IR Acquisition

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean and collect a background spectrum.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Conclusion: A Holistic Spectroscopic Profile

The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a comprehensive and self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR establish the carbon-hydrogen framework, while ¹⁹F NMR confirms the presence and electronic environment of the crucial trifluoromethyl group. High-resolution mass spectrometry validates the molecular formula, and IR spectroscopy confirms the presence of key functional groups and the ammonium salt form. Together, these techniques provide an unambiguous analytical profile, ensuring the identity and purity of this valuable synthetic building block for research and development.

References

-

National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

ResearchGate. An Overview of Fluorine NMR. [Link]

-

Iraqi Academic Scientific Journals. Synthesis and characterization of some Azetidines derivatives. [Link]

-

ChemBK. This compound. [Link]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

-

PubChem. This compound. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

University of Wisconsin-Madison. Fluorine NMR. [Link]

-

PubChem. 3-(2,2,2-Trifluoroethoxy)azetidine. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

-

Royal Society of Chemistry. Recent advances in synthetic facets of immensely reactive azetidines. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015063). [Link]

-

PubChemLite. 3-(2,2,2-trifluoroethoxy)azetidine (C5H8F3NO). [Link]

-

National Institutes of Health (NIH). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

-

ResearchGate. Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

National Institutes of Health (NIH). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

SpectraBase. Azetidine hydrochloride - Optional[13C NMR] - Spectrum. [Link]

-

University of California, Los Angeles. 13-C NMR Chemical Shift Table. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. biophysics.org [biophysics.org]

- 11. PubChemLite - 3-(2,2,2-trifluoroethoxy)azetidine (C5H8F3NO) [pubchemlite.lcsb.uni.lu]

3-(2,2,2-Trifluoroethoxy)azetidine hydrochloride solubility profile

An In-depth Technical Guide to the Solubility Profile of 3-(2,2,2-Trifluoroethoxy)azetidine Hydrochloride

This guide provides a comprehensive framework for characterizing the solubility profile of this compound. As specific experimental data for this compound is not extensively published, this document serves as both a technical overview of the principles governing its solubility and a practical, step-by-step guide for researchers to generate a complete profile in a drug development setting. The methodologies described are grounded in established pharmaceutical science and regulatory guidelines.

Introduction: The Critical Role of Solubility

This compound is a fluorinated azetidine derivative. Such compounds are of interest in medicinal chemistry, where the azetidine ring can serve as a versatile scaffold and fluorine substitution can modulate metabolic stability and target binding.[1] A thorough understanding of the compound's solubility is a cornerstone of early-stage drug development.[2][3] Poor aqueous solubility can lead to low or erratic bioavailability, hinder the development of intravenous formulations, and produce unreliable results in biological assays.[2][4]

This guide will detail the necessary steps to build a robust solubility profile, covering the compound's fundamental physicochemical properties, its behavior in aqueous and organic media, and the critical factors that influence its dissolution.

Physicochemical Characterization

Before assessing solubility, it is essential to determine the fundamental physicochemical properties of the molecule, as these directly influence its solubility behavior.

| Property | Value / Expected Value | Significance & Method of Determination |

| Molecular Formula | C₅H₉ClF₃NO | Confirmed structural identity.[5][6] |

| Molar Mass | 191.58 g/mol | Essential for converting mass concentration (mg/mL) to molar concentration (mol/L).[5] |

| pKa | Not Published (Estimate: 7.5 - 9.0) | The pKa of the azetidinium ion is the most critical predictor of pH-dependent solubility. As an amine salt, the compound's solubility will increase dramatically at pH values below its pKa. Method: Potentiometric titration is the gold-standard method for experimental determination. |

| logP / logD | logP (free base) ~0.6 (Computed)[7] | Indicates the lipophilicity of the non-ionized form. The logD (distribution coefficient) will be pH-dependent and is crucial for predicting membrane permeability. Method: The shake-flask method in an n-octanol/water system is the traditional approach. HPLC-based methods can also be used for higher throughput. |

Aqueous Solubility Profile: Kinetic vs. Thermodynamic

Solubility can be measured under two distinct conditions: kinetic and thermodynamic. Understanding both is vital for different stages of drug discovery.[2][8]

-

Kinetic Solubility: Measures the concentration of a compound when it first precipitates from a solution that was initially prepared in a high-concentration organic stock (typically DMSO).[2][4][8] This is a high-throughput measurement used in early discovery to quickly flag problematic compounds.[2][3][9]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material present.[2][8][10] This is the "gold standard" measurement, crucial for pre-formulation and late-stage development, and is recommended by regulatory bodies like the FDA.[8][11]

pH-Dependent Thermodynamic Solubility

For an amine hydrochloride salt, solubility is intrinsically linked to pH. The azetidine nitrogen is basic and will be protonated (azetidinium ion) at low pH, rendering the molecule highly polar and water-soluble. As the pH approaches and exceeds the pKa, the neutral, less soluble free base form begins to predominate.

The relationship between pH, pKa, and the total solubility (S_T) of a basic compound can be described by the Henderson-Hasselbalch equation:

S_T = S₀ (1 + 10^(pKa - pH))

Where S₀ is the intrinsic solubility of the free base.

Below is a diagram illustrating the relationship between pH, the ionization state of the azetidine ring, and the resulting impact on solubility.

Caption: Relationship between pH, ionization state, and solubility for an amine.

The Common Ion Effect

At very low pH values (e.g., in hydrochloric acid), the solubility of a hydrochloride salt may decrease as the concentration of the acid increases.[12][13][14] This is due to the "common ion effect," where the excess chloride ions from the solvent shift the dissolution equilibrium back towards the solid salt form, reducing overall solubility. This is an important consideration for formulation with other chloride-containing excipients.[15]

Experimental Protocols

The following section provides detailed, authoritative protocols for determining the solubility profile of this compound.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method is considered the most reliable for determining equilibrium solubility and is aligned with regulatory expectations.[8][11][16]

Objective: To determine the equilibrium solubility of the compound in aqueous buffers of varying pH.

Materials:

-

This compound (solid powder)

-

Glass vials with screw caps

-

Orbital shaker with temperature control (e.g., 25°C or 37°C)

-

pH meter

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated HPLC-UV method for quantification

-

Aqueous buffers:

-

pH 1.2 (Simulated Gastric Fluid, without enzyme)

-

pH 4.5 (Acetate buffer)

-

pH 6.8 (Phosphate buffer, Simulated Intestinal Fluid, without enzyme)

-

Workflow Diagram:

Sources

- 1. benchchem.com [benchchem.com]

- 2. enamine.net [enamine.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. chembk.com [chembk.com]

- 6. This compound | C5H9ClF3NO | CID 75481701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(2,2,2-Trifluoroethoxy)azetidine | C5H8F3NO | CID 62784257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. inventivapharma.com [inventivapharma.com]

- 10. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 11. fda.gov [fda.gov]

- 12. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. ptacts.uspto.gov [ptacts.uspto.gov]

- 16. scielo.br [scielo.br]

An In-Depth Technical Guide to the Stability and Storage of 3-(2,2,2-Trifluoroethoxy)azetidine Hydrochloride

This document provides a comprehensive technical overview of the critical factors governing the stability, storage, and handling of 3-(2,2,2-Trifluoroethoxy)azetidine hydrochloride. Aimed at researchers, medicinal chemists, and drug development professionals, this guide synthesizes chemical principles with field-proven protocols to ensure the long-term integrity and reliability of this valuable synthetic building block.

Introduction: A Molecule of Unique Potential and Specific Demands

This compound is a heterocyclic compound featuring a strained four-membered azetidine ring and an electron-withdrawing trifluoroethoxy substituent. The azetidine motif is a privileged structure in medicinal chemistry, prized for its ability to impart unique three-dimensional conformations and improved physicochemical properties.[1] However, the inherent ring strain of azetidines (approximately 25.4 kcal/mol) makes them susceptible to specific degradation pathways, a characteristic that demands a rigorous and informed approach to their storage and handling.[1][2] This guide elucidates the chemical vulnerabilities of the molecule and provides actionable protocols to mitigate degradation, thereby safeguarding experimental outcomes and ensuring research reproducibility.

Section 1: Physicochemical and Structural Profile

A thorough understanding of the molecule's structure is fundamental to predicting its stability. The compound's reactivity is a composite of its three primary structural features: the azetidine ring, the trifluoroethoxy group, and the hydrochloride salt form.

| Property | Value | Source(s) |

| CAS Number | 1332886-59-5 | [3] |

| Molecular Formula | C₅H₈ClF₃NO | [3] |

| Molecular Weight | 191.57 g/mol (Calculated for HCl salt) | [3] |

| Appearance | White to off-white solid/crystalline powder | |

| Key Structural Features | Azetidine ring, Trifluoroethoxy moiety, Secondary amine hydrochloride | N/A |

| Hygroscopicity | Hygroscopic; readily absorbs moisture from the atmosphere | [4] |

-

The Azetidine Ring: This four-membered heterocycle is significantly more stable than an aziridine but possesses considerable ring strain compared to a five-membered pyrrolidine.[2] This strain is the primary driver of its reactivity, particularly its susceptibility to nucleophilic ring-opening reactions under either acidic or basic conditions.[3]

-

The Trifluoroethoxy Group: The presence of three fluorine atoms makes this group highly electronegative. This electronic effect can influence the reactivity of the ether linkage and the overall lipophilicity of the molecule. More critically, upon thermal decomposition, fluorinated compounds can release hazardous gases such as hydrogen fluoride (HF).[5]

-

The Hydrochloride Salt: The protonation of the azetidine nitrogen to form a hydrochloride salt significantly enhances the compound's solid-state stability and aqueous solubility compared to its free base form.[6] However, this salt form also increases the compound's hygroscopicity, making moisture a critical parameter to control.

Section 2: Intrinsic Stability and Potential Degradation Pathways

The long-term stability of this compound is contingent on mitigating four primary degradation risks: hydrolysis, thermal decomposition, incompatibility with bases, and photodegradation.

Hydrolytic Degradation: The Primary Threat

Due to its hygroscopic nature, the most significant threat to the compound's integrity is moisture-induced degradation.[4] Water can facilitate degradation through two main mechanisms:

-

Direct Hydrolysis: While the ether linkage is generally stable, prolonged exposure to water, especially at non-neutral pH, could lead to its cleavage.

-

Acid-Catalyzed Ring Opening: Absorbed moisture can create an acidic microenvironment that catalyzes the opening of the strained azetidine ring. Forced degradation studies on similar azetidine-containing molecules have demonstrated that the formation of an azetidinium ion can lead to ring-opening degradation pathways.[7]

Thermal Decomposition